(2R,3S,4R,5S)-2-methyl-6-[(2R,4S,5R,6R)-2-methyl-6-[(1S,2S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol
Overview
Description
(2R,3S,4R,5S)-2-methyl-6-[(2R,4S,5R,6R)-2-methyl-6-[(1S,2S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol is a diosgenyl saponin found in the plant Paris polyphylla . This compound is known for its significant medicinal properties, including anti-inflammatory, analgesic, antibacterial, and antiviral effects . It has been widely used in traditional Chinese medicine and is gaining attention in modern pharmacological research.
Scientific Research Applications
(2R,3S,4R,5S)-2-methyl-6-[(2R,4S,5R,6R)-2-methyl-6-[(1S,2S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol has a wide range of scientific research applications. In chemistry, it is used as a reference compound for the study of saponins and their properties . In biology, polyphyllin F is studied for its effects on cell proliferation and apoptosis, making it a potential candidate for cancer research . In medicine, it is used for its anti-inflammatory and analgesic properties, and research is ongoing to explore its potential as an anti-cancer agent . In industry, polyphyllin F is used in the production of various pharmaceutical formulations .
Future Directions
Mechanism of Action
Biochemical Pathways
The biosynthetic pathway of polyphyllins begins with the condensation of two molecules of isopentenyl diphosphate and one molecule of dimethylallyl diphosphate, which is then catalyzed by farnesyl diphosphate synthase (FPS) to form farnesyl diphosphate (FPP, C15) . A total of 186 candidate genes involved in the upstream of the polyphyllin biosynthesis pathway were identified . These genes participate in two branch pathways of plant saponin biosynthesis: the cytosolic mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway .
Pharmacokinetics
A study on steroidal saponins from paris polyphylla showed that the bioavailabilities of all nine components were less than 1% . This suggests that Polyphyllin F might also have low bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Polyphyllin F. For example, the environmental factors that affect symbiosis formation will also affect secondary metabolite biosynthesis . The extraction process of Polyphyllin F can also be optimized by adjusting environmental factors such as extraction time, temperature, and solid-to-liquid ratio .
Biochemical Analysis
Biochemical Properties
Polyphyllin F interacts with various enzymes, proteins, and other biomolecules. For instance, Polyphyllin VI (PPVI) has been shown to reduce inflammation in mice to reduce pain . Network pharmacology and RNA-Seq identified the contribution of the MAPK signaling pathway to inflammatory pain .
Cellular Effects
Polyphyllin F has significant effects on various types of cells and cellular processes. For example, Polyphyllin I (PPI) and Polyphyllin VII (PPVII) have been found to significantly inhibit cell proliferation and enhance the sensitivities of A549/DDP cells to DDP . They enhance DDP-induced apoptosis in A549/DDP cells via p53 upregulation and the caspase-dependent pathway .
Molecular Mechanism
Polyphyllin F exerts its effects at the molecular level through various mechanisms. For instance, Polyphyllin I (PPI) has been found to cause ferroptosis via the accumulation of intracellular iron concentration and triggering lipid peroxidation . It induces rapid ferroptosis due to the simultaneous targeting PI3K/SREBP-1/SCD1 axis and triggering lipid peroxidation .
Temporal Effects in Laboratory Settings
The effects of Polyphyllin F change over time in laboratory settings. For example, Polyphyllin I (PPI) could induce stronger ferroptosis in a short time of about 6 hours compared to erastin .
Dosage Effects in Animal Models
The effects of Polyphyllin F vary with different dosages in animal models. For instance, Polyphyllin I (PPI) significantly inhibited tumor progression and prolonged mouse survival at 4 mg/kg with well tolerance .
Metabolic Pathways
Polyphyllin F is involved in various metabolic pathways. The biosynthetic pathway of polyphyllins begins with the condensation of two molecules of isopentenyl diphosphate and one molecule of dimethylallyl diphosphate .
Transport and Distribution
Polyphyllin F is transported and distributed within cells and tissues. The nine compounds presented different pharmacokinetic parameter values, and multiple administrations did not accumulate in the body . The nine compounds were mainly distributed in the liver and lungs .
Subcellular Localization
Research on RNA localization suggests that RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .
Preparation Methods
(2R,3S,4R,5S)-2-methyl-6-[(2R,4S,5R,6R)-2-methyl-6-[(1S,2S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol can be extracted from the rhizomes of Paris polyphylla using various methods. One common method involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound . Additionally, synthetic routes for polyphyllin F involve the use of diosgenin as a starting material, followed by glycosylation reactions to form the saponin structure . Industrial production methods often involve large-scale extraction from plant sources, followed by purification processes to obtain high-purity polyphyllin F .
Chemical Reactions Analysis
(2R,3S,4R,5S)-2-methyl-6-[(2R,4S,5R,6R)-2-methyl-6-[(1S,2S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of polyphyllin F can lead to the formation of polyphyllin VI and polyphyllin VII .
Comparison with Similar Compounds
(2R,3S,4R,5S)-2-methyl-6-[(2R,4S,5R,6R)-2-methyl-6-[(1S,2S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol is one of several steroidal saponins found in Paris polyphylla. Similar compounds include polyphyllin I, polyphyllin II, polyphyllin VI, and polyphyllin VII . While these compounds share a similar saponin structure, polyphyllin F is unique in its specific glycosylation pattern, which contributes to its distinct biological activities . For example, polyphyllin VII has been shown to have higher anti-inflammatory activity compared to polyphyllin F .
Conclusion
This compound is a compound with significant medicinal potential, particularly in the fields of anti-inflammatory and anti-cancer research. Its unique chemical structure and diverse biological activities make it a valuable subject of study in both traditional and modern medicine.
Properties
IUPAC Name |
(2R,3S,4R,5S)-2-methyl-6-[(2R,4S,5R,6R)-2-methyl-6-[(1S,2S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-48-44(70-47-41(61)38(58)35(55)31(18-52)67-47)43(69-46-40(60)37(57)34(54)23(4)64-46)42(24(5)65-48)68-45-39(59)36(56)33(53)22(3)63-45/h8,20-24,26-48,52-61H,9-19H2,1-7H3/t20-,21+,22-,23+,24-,26?,27-,28+,29+,30?,31-,32+,33-,34+,35-,36-,37-,38+,39+,40-,41-,42?,43+,44-,45?,46+,47?,48+,49+,50+,51-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDYAXVZGBUCAG-UEMJIXAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3C(O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CCC(C6)O[C@H]7[C@@H]([C@H](C([C@H](O7)C)OC8[C@H]([C@@H]([C@@H]([C@H](O8)C)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C)C)C)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82O20 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856574 | |
Record name | PUBCHEM_71664512 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1015.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76296-74-7 | |
Record name | PUBCHEM_71664512 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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